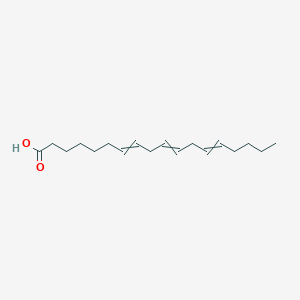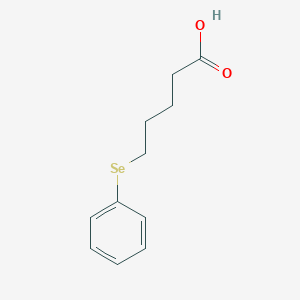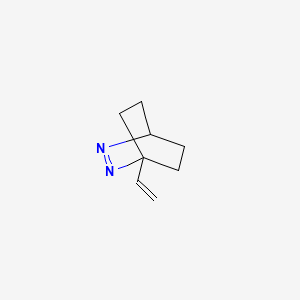
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo(222)oct-2-ene, 1-vinyl- is a bicyclic nitrogen-containing compound with the molecular formula C8H12N2 It is known for its unique structure, which includes a bicyclic framework with a vinyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- typically involves the reaction of a suitable precursor with a diazo compound. One common method is the reaction of 1,5-cyclooctadiene with diazomethane under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- involves its interaction with molecular targets through its reactive sites. The vinyl group and the nitrogen atoms in the bicyclic structure play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: Lacks the vinyl group but shares the bicyclic framework.
1,4-Diazabicyclo(2.2.2)octane: Another bicyclic nitrogen compound with different reactivity and applications.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- is unique due to the presence of the vinyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
71647-32-0 |
|---|---|
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-ethenyl-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H12N2/c1-2-8-5-3-7(4-6-8)9-10-8/h2,7H,1,3-6H2 |
InChI-Schlüssel |
BBUMCYVZQYSGRL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC12CCC(CC1)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
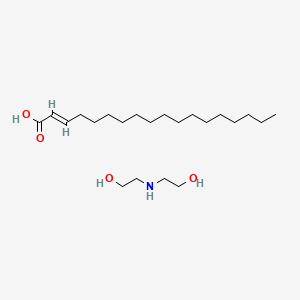

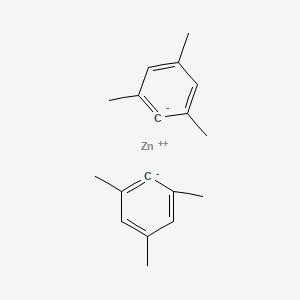
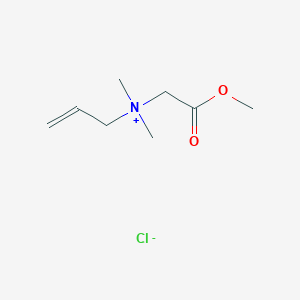


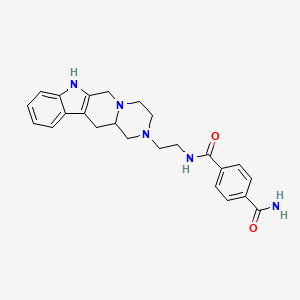
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
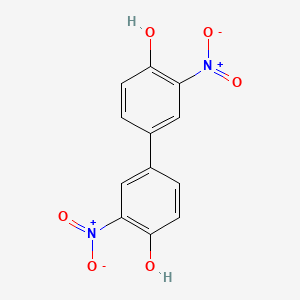
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
